molecular formula C19H21ClN4O5S2 B6526447 N-[3-(dimethylamino)propyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrothiophene-2-carboxamide hydrochloride CAS No. 1135137-58-4

N-[3-(dimethylamino)propyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrothiophene-2-carboxamide hydrochloride

Cat. No.: B6526447
CAS No.: 1135137-58-4
M. Wt: 485.0 g/mol
InChI Key: MZESGFNDZDQCQL-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a nitrothiophene carboxamide core linked to a tricyclic heteroatom-rich system (10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]trideca-1,3(7),5,8-tetraen-5-yl) and a dimethylaminopropyl side chain. The nitro group on the thiophene ring may contribute to electron-deficient properties, influencing binding interactions, while the tricyclic system could confer rigidity and selectivity .

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-nitrothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2.ClH/c1-21(2)6-3-7-22(18(24)15-4-5-17(29-15)23(25)26)19-20-12-10-13-14(11-16(12)30-19)28-9-8-27-13;/h4-5,10-11H,3,6-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZESGFNDZDQCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(S4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(dimethylamino)propyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrothiophene-2-carboxamide hydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Formula: C19H24N4O4S
Molecular Weight: 396.55 g/mol
CAS Number: [insert CAS number if available]

The compound features a unique structure that includes a nitrothiophene moiety and a dimethylamino propyl side chain, which may contribute to its biological activities.

The compound's biological activity is primarily mediated through its interaction with various cellular pathways:

  • P-glycoprotein Inhibition : Recent studies have indicated that derivatives containing the dimethylamino propylamide group can effectively inhibit P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer cells. The binding affinity of these compounds to P-gp was shown to be comparable to known inhibitors like zosuquidar, suggesting that they may enhance the efficacy of chemotherapeutic agents by preventing drug efflux from cells .
  • Antitumor Activity : In vitro assays demonstrated that the compound significantly enhances the uptake of chemotherapeutics such as doxorubicin in P-gp-overexpressing cell lines. For instance, it increased the intracellular concentration of doxorubicin by approximately 1.75-fold in murine lymphosarcoma cells at non-toxic concentrations .

Biological Activity Data

Activity Measurement Result
P-gp InhibitionBinding energy (ΔG)-10.3 kcal/mol
Doxorubicin UptakeFold increase in uptake1.75-fold (murine cells)
ToxicityCell viability (MTT assay)Non-toxic concentrations achieved

Case Study 1: Enhanced Chemotherapeutic Efficacy

A study investigated the effects of the compound on human cervical carcinoma KB-8-5 cells. The results indicated that treatment with the compound led to a significant increase in the intracellular accumulation of Rhodamine 123 and doxorubicin, demonstrating its potential as an adjuvant therapy to overcome MDR .

Case Study 2: Molecular Docking Studies

Molecular docking simulations revealed that the compound binds effectively to the transmembrane domain of P-gp, suggesting a direct mechanism of action that could be exploited in drug design for overcoming resistance in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, particularly those listed in .

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Molecular Formula Key Structural Features Potential Functional Implications
Target Compound (Not listed in evidence) Not provided - Nitrothiophene carboxamide
- Tricyclic 13-membered ring (10,13-dioxa-4-thia-6-aza)
- Dimethylaminopropyl chain
Electron-deficient binding; enhanced rigidity
1052537-38-8 C₂₄H₂₅ClN₄O₅S - Benzamide core
- Tricyclic 12-membered ring (4,6-dioxa-10-thia-12-aza)
- Dioxopyrrolidinyl substituent
Potential protease inhibition; improved solubility
863558-54-7 C₁₄H₂₀N₄O₂S₂ - Thiophene sulfonamide
- Pyridinyl-ethylpiperazine side chain
CNS targeting (e.g., serotonin/dopamine modulation)
912624-95-4 C₁₂H₁₃N₃O₂S₂ - Thiazolo[5,4-b]pyridine
- Methylsulfonamide group
Kinase inhibition; anti-inflammatory applications
851978-50-2 C₁₇H₁₄FN₃O₃S - Benzo[d]thiazole carbohydrazide
- Methoxy and dihydrodioxane groups
Antimicrobial or antifungal activity

Key Observations :

Tricyclic Systems :

  • The target compound’s 13-membered tricyclic system (10,13-dioxa-4-thia-6-aza) differs from 1052537-38-8 ’s 12-membered analog (4,6-dioxa-10-thia-12-aza). The additional oxygen and altered ring size may influence conformational stability and binding pocket compatibility .
  • Both systems incorporate sulfur and nitrogen atoms, which are critical for hydrogen bonding and π-π stacking interactions in drug-receptor complexes.

Functional Group Variations: Nitrothiophene vs. Benzamide: The nitrothiophene in the target compound offers redox-active properties, whereas the benzamide in 1052537-38-8 provides a planar aromatic system for hydrophobic interactions. Side Chains: The dimethylaminopropyl group in the target compound contrasts with the dioxopyrrolidinyl group in 1052537-38-8. The former may enhance basicity and membrane permeability, while the latter could improve metabolic stability .

Biological Activity Trends :

  • Compounds like 863558-54-7 (thiophene sulfonamide) and 912624-95-4 (thiazolo-pyridine) demonstrate that sulfur-containing heterocycles are prevalent in kinase inhibitors and CNS-targeting agents. The target compound’s nitrothiophene may align with these trends but with distinct electronic profiles .

Research Findings and Limitations

  • Synthetic Challenges : The tricyclic systems in these compounds require multi-step syntheses, often involving cyclization and heteroatom incorporation. Yield optimization for the target compound’s larger ring system remains uncharacterized in the evidence.
  • Pharmacological Data Gap: No direct activity data (e.g., IC₅₀, solubility) are available for the target compound. Comparisons are inferred from structural analogs like 1052537-38-8, which lacks published bioactivity data in the provided evidence.
  • Atmospheric Relevance : While focuses on atmospheric VOC reactions, nitro-containing compounds like the target may undergo photodegradation, suggesting environmental stability studies are warranted .

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